molecular formula C12H20N4O2 B2985855 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034588-77-5

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2985855
CAS No.: 2034588-77-5
M. Wt: 252.318
InChI Key: CWUHJGKWGTYOJK-UHFFFAOYSA-N
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Description

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action and physiological effects. In

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have explored the synthesis of new heterocyclic compounds, including those similar to 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, aiming to develop potential antibacterial agents. The study involved reacting precursors with various active methylene compounds to produce derivatives with potential high antibacterial activity, highlighting the compound's relevance in medicinal chemistry (Azab, Youssef, & El‐Bordany, 2013).

Multicomponent Synthesis Catalysis

A study on the one-pot synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives used urea as a catalyst, indicating the catalytic role of compounds structurally related to this compound. This process involved multiple components, including ethyl acetoacetate and hydrazines, to produce derivatives through condensation, Michael addition, and cyclization reactions, offering insights into the compound's utility in organic synthesis (Li, Ruzi, Ablajan, & Ghalipt, 2017).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were studied for their reactivity with active methylene reagents, leading to the synthesis of pyran, pyridine, and pyridazine derivatives. This research underscores the synthetic versatility of compounds akin to this compound in generating a wide range of heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Ionic Liquid-Promoted Synthesis

The synthesis of tetrahydrobenzo[b]pyran derivatives has been facilitated by basic ionic liquids, demonstrating the potential of urea-based compounds in promoting eco-friendly and efficient synthesis processes. This study highlights the application of such compounds in green chemistry, particularly in catalyzing condensation reactions for the synthesis of biologically relevant heterocycles (Ranu, Banerjee, & Roy, 2008).

Properties

IUPAC Name

1-[2-(2-methylimidazol-1-yl)ethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-10-13-4-6-16(10)7-5-14-12(17)15-11-2-8-18-9-3-11/h4,6,11H,2-3,5,7-9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUHJGKWGTYOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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